molecular formula C17H16ClNO6 B2829379 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-53-9

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B2829379
CAS No.: 522624-53-9
M. Wt: 365.77
InChI Key: KMARVDAKOCNOIJ-UHFFFAOYSA-N
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Description

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a benzoic acid derivative featuring a carbamoyl-linked methoxy group at the 4-position and a methoxy substituent at the 3-position of the aromatic ring. This compound is structurally analogous to intermediates used in pharmaceutical syntheses, such as hypoglycemic agents (e.g., Glibenclamide derivatives) .

Synthesis pathways for such compounds typically involve:

  • Protection/deprotection of hydroxyl groups (e.g., benzyloxy intermediates) .
  • Coupling reactions to introduce carbamoyl or aryl groups .
  • Acid-catalyzed cyclization or multicomponent reactions for functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMARVDAKOCNOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: of 5-chloro-2-methoxyaniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Acylation: of the amine with 3-methoxybenzoic acid chloride to form the amide linkage.

    Methoxylation: to introduce the methoxy group on the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can produce various substituted phenylcarbamoyl derivatives .

Scientific Research Applications

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aromatic rings significantly impact lipophilicity, solubility, and electronic properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R groups) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 5-Cl, 2-OCH3 (carbamoyl) C₁₇H₁₅ClNO₆ 364.76 High lipophilicity; potential hypoglycemic agent
4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid 4-OCH₂CH₃ (carbamoyl) C₁₈H₁₉NO₆ 345.34 Discontinued research compound; lower polarity
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid 4-F (benzyloxy) C₁₅H₁₃FO₄ 276.26 Enhanced lipophilicity; pharmaceutical research
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid 5-Cl, 2-OCH₃ (benzylamino) C₂₀H₂₂ClN₂O₄ 395.85 Antimicrobial activity; morpholine enhances solubility

Key Observations :

  • Chloro vs.
  • Ethoxy vs. Methoxy: The ethoxy analog (C₁₈H₁₉NO₆) exhibits lower polarity but was discontinued, suggesting possible toxicity or inefficacy .
  • Carbamoyl vs. Benzylamino: The carbamoyl group in the target compound may improve metabolic stability compared to the benzylamino group in antimicrobial analogs .

Biological Activity

The compound 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula : C17H16ClNO6
  • Molecular Weight : 365.76 g/mol

Structural Characteristics

The compound features a chloro-substituted methoxyphenyl group, which is known to influence its biological interactions. The presence of multiple methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of chloro-substituted phenolic compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structural motifs possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

There is emerging evidence suggesting that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways . The specific mechanisms remain under investigation, but the structural features of the compound are hypothesized to play a critical role in its effectiveness.

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology examined a series of chloro-substituted phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory activity, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was found to reduce the production of TNF-α and IL-6, indicating a potential pathway for therapeutic application in inflammatory diseases .

Case Study 3: Anticancer Potential

A recent investigation into the anticancer properties reported that treatment with the compound led to a dose-dependent decrease in cell viability in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of methoxy and carbamoyl groups (e.g., aromatic proton splitting patterns in δ 6.5–8.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts; reversed-phase C18 columns with acetonitrile/water gradients are standard .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).

How can researchers optimize the yield of the carbamoyl linkage formation, and what are common side reactions to mitigate?

Q. Advanced

  • Optimization :
    • Use a 1.2–1.5 molar excess of 5-chloro-2-methoxyaniline to drive the reaction.
    • Add catalytic DMAP to enhance coupling efficiency.
    • Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation.
  • Side reactions :
    • Hydrolysis of activated ester : Mitigate by maintaining anhydrous conditions.
    • Oversubstitution : Use sterically hindered coupling agents (e.g., HOBt) to reduce di-adduct formation .

What analytical challenges arise when distinguishing positional isomers or byproducts, and how can they be addressed?

Q. Advanced

  • Challenges :
    • Isomers with methoxy/carbamoyl group positional swaps (e.g., 3- vs. 4-methoxy) may co-elute in HPLC.
    • Byproducts like hydrolyzed carboxylic acids or unreacted intermediates.
  • Solutions :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon networks .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of trace impurities.

What are the solubility profiles of this compound in common organic solvents, and how does this influence experimental design?

Q. Basic

  • High solubility : Polar aprotic solvents (DMF, DMSO) due to carboxylic acid and methoxy groups.
  • Low solubility : Non-polar solvents (hexane, ether); precipitates in aqueous acidic conditions.
  • Experimental impact : Use DMF for reaction media and methanol/water mixtures for recrystallization .

How can computational chemistry predict the reactivity or biological interactions of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction planning (e.g., carbamoyl group reactivity) .
  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase for anti-inflammatory potential) using structural analogs from crystallographic databases.

What safety protocols are recommended for handling this compound, based on structural analogs?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

What in vitro assays are suitable for preliminary bioactivity evaluation?

Q. Advanced

  • Enzyme inhibition assays : Target enzymes like lipoxygenase or COX-2, given the compound’s structural similarity to benzoic acid derivatives with anti-inflammatory activity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.